molecular formula C14H15N3O3 B6169437 (2S)-3-(1H-imidazol-4-yl)-2-(2-phenylacetamido)propanoic acid CAS No. 687601-14-5

(2S)-3-(1H-imidazol-4-yl)-2-(2-phenylacetamido)propanoic acid

Cat. No.: B6169437
CAS No.: 687601-14-5
M. Wt: 273.29 g/mol
InChI Key: ZCRPDIISGMDRTM-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2S)-3-(1H-imidazol-4-yl)-2-(2-phenylacetamido)propanoic acid” is a synthetic amino acid derivative featuring a phenylacetamido group at the C2 position and a 1H-imidazol-4-yl substituent at the C3 position of a propanoic acid backbone. Its stereochemistry at C2 is designated as S-configuration.

Properties

CAS No.

687601-14-5

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-[(2-phenylacetyl)amino]propanoic acid

InChI

InChI=1S/C14H15N3O3/c18-13(6-10-4-2-1-3-5-10)17-12(14(19)20)7-11-8-15-9-16-11/h1-5,8-9,12H,6-7H2,(H,15,16)(H,17,18)(H,19,20)/t12-/m0/s1

InChI Key

ZCRPDIISGMDRTM-LBPRGKRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N[C@@H](CC2=CN=CN2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(CC2=CN=CN2)C(=O)O

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(1H-imidazol-4-yl)-2-(2-phenylacetamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can target the phenylacetamido group, converting it to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the phenylacetamido group can produce the corresponding amine .

Scientific Research Applications

(2S)-3-(1H-imidazol-4-yl)-2-(2-phenylacetamido)propanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S)-3-(1H-imidazol-4-yl)-2-(2-phenylacetamido)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The phenylacetamido group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural and functional attributes of the target compound with analogous histidine derivatives and dipeptides:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Functional Notes
(2S)-3-(1H-imidazol-4-yl)-2-(2-phenylacetamido)propanoic acid (Target) C14H15N3O4* 289.29 2-Phenylacetamido, 3-imidazol-4-yl Hypothesized enzyme inhibition due to aromatic interactions; increased lipophilicity vs. dipeptides.
Gly-His (CAS 2489-13-6) C8H12N4O3 212.21 2-Aminoacetamido, 3-imidazol-4-yl Antioxidant; metal chelator; used in peptide synthesis.
Phe-His zwitterion (CAS 33367-37-2) C15H18N4O3 302.33 Phenylalanyl, 3-imidazol-5-yl Dipeptide with signaling potential; higher hydrophobicity than Gly-His.
L-Carnosine (β-Alanyl-L-histidine) C9H14N4O3 226.23 β-Alanyl, 3-imidazol-4-yl Antioxidant, anti-aging; used in ophthalmic and neurological research.
N-Acetylcarnosine (CAS 56353-15-2) C11H16N4O4 268.27 β-Acetylalanyl, 3-imidazol-4-yl Stabilized carnosine derivative; applied in cataract prevention.
(S)-2-((S)-2-(2-Aminoacetamido)-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid C14H19N7O4 349.35 Dual imidazolyl, 2-aminoacetamido Multi-imidazole structure; potential for enhanced metal-binding or protein interaction.

*Molecular formula and weight inferred from structural analysis (see Notes).

Key Structural and Functional Differences

Substituent Chemistry: The target compound’s phenylacetamido group distinguishes it from dipeptides like Gly-His (aminoacetamido) and Phe-His (phenylalanyl). L-Carnosine and N-Acetylcarnosine feature β-alanyl/acetyl-β-alanyl groups, which confer distinct antioxidant properties and stability profiles .

Biological Activity: Gly-His and L-Carnosine are well-documented for metal chelation (e.g., Cu²⁺, Zn²⁺) and antioxidant roles, while the target compound’s phenylacetamido group may favor interactions with hydrophobic enzyme pockets or receptors . The dual imidazole structure in C14H19N7O4 () suggests enhanced chelation capacity compared to mono-imidazole analogs .

Synthetic Accessibility :

  • Dipeptides like Gly-His are synthesized via SPPS or enzymatic coupling , whereas the target compound may require specialized acylation steps to introduce the phenylacetamido group.

Notes

  • and highlight the use of resin-based synthesis for imidazole-containing peptides, which may inform future synthetic routes for the target compound .
  • The phenylacetamido group’s impact on solubility and bioavailability remains speculative and requires experimental validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.